N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide
Description
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a synthetic sulfonamide-containing compound featuring a thiophene heterocycle, dual fluorinated aromatic systems, and an ethanediamide (oxalamide) linker. The ethanediamide moiety serves as a flexible spacer, enabling conformational adaptability for binding interactions.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S2/c22-15-5-3-14(4-6-15)12-24-20(26)21(27)25-13-19(18-2-1-11-30-18)31(28,29)17-9-7-16(23)8-10-17/h1-11,19H,12-13H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIRKROPGCBJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, key research findings, and implications for therapeutic applications.
- Molecular Formula : C22H20FNO4S
- Molecular Weight : 459.53 g/mol
- Structural Features : The compound contains a sulfonamide group, a thiophene ring, and fluorinated aromatic systems, which contribute to its biological activity.
The primary mechanism of action for this compound involves the inhibition of specific protein kinases, particularly PAK1 (p21-activated kinase 1). PAK1 is involved in various cellular processes such as cell proliferation, migration, and survival. Inhibition of PAK1 can lead to altered signaling pathways associated with cancer progression and metastasis.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including:
- HepG2 (liver cancer) : Exhibited an IC50 value of approximately 1.30 μM, indicating potent antiproliferative effects compared to standard treatments like SAHA (17.25 μM) .
- Mechanism : The compound promotes apoptosis and induces G2/M phase arrest in the cell cycle, contributing to its antitumor efficacy.
2. Selectivity for Protein Targets
The compound has shown selectivity towards class I histone deacetylases (HDACs), particularly HDAC3. This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits .
3. Synergistic Effects
In combination therapy studies, this compound has been reported to enhance the effectiveness of other chemotherapeutic agents such as taxol and camptothecin at low concentrations (0.5 μM), suggesting potential for use in combination therapies .
Case Studies
Several studies have highlighted the biological activity of this compound:
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study 1 | HepG2 | 1.30 μM | Induction of apoptosis, G2/M arrest |
| Study 2 | MCF-7 (breast cancer) | Not specified | Inhibition of PAK1 activity |
| Study 3 | A549 (lung cancer) | Not specified | Synergistic effects with taxol |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are outlined below:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Fluorinated sulfonyl groups (as in the target compound) enhance metabolic stability and may improve binding affinity to sulfonamide-sensitive targets like carbonic anhydrases or tyrosine kinases .
Heterocyclic Core Differences: Thiophene (target compound) vs. furan (): Thiophene’s sulfur atom enhances π-electron delocalization and polarizability, favoring stronger aromatic interactions compared to furan’s oxygen-containing ring .
Fluorine vs. Other Substituents :
- Dual fluorophenyl groups in the target compound likely increase hydrophobicity and membrane permeability compared to methoxy () or chloro () substituents.
- The 3-chloro-4-fluorophenyl group in combines halogen bonding (Cl) with fluorine’s metabolic stability, offering a balance of reactivity and durability .
Linker and Spacer Modifications :
- Ethanediamide linkers (common in all compounds) provide conformational flexibility, but variations like hydroxyl groups () or piperazine rings () introduce hydrogen-bonding or basicity, respectively .
Preparation Methods
Synthesis of 2-(4-Fluorophenyl)Thiophene
This intermediate is synthesized via a palladium-catalyzed cross-coupling reaction:
Reagents :
-
4-Fluorophenylboronic acid (1.2 equiv)
-
2-Bromothiophene (1.0 equiv)
-
Pd(OAc) (0.05 equiv)
Conditions :
Mechanism : The Pd catalyst facilitates transmetalation between the boronic acid and bromothiophene, followed by reductive elimination to form the C–C bond.
Sulfonation to Introduce the 4-Fluorobenzenesulfonyl Group
The thiophene intermediate undergoes sulfonation using 4-fluorobenzenesulfonyl chloride:
Reagents :
-
2-(4-Fluorophenyl)thiophene (1.0 equiv)
-
4-Fluorobenzenesulfonyl chloride (1.5 equiv)
Conditions :
Workup : The reaction mixture is washed with HCl (1M), dried over NaSO, and purified via silica gel chromatography.
Amine Functionalization
The sulfonated product is converted to the primary amine via nitro reduction or Gabriel synthesis:
Example :
-
Nitro intermediate (1.0 equiv)
-
H/Pd-C (10% w/w) in ethanol
-
Yield: 85–90%.
Preparation of (4-Fluorophenyl)Methylamine
Synthesized via reductive amination:
Reagents :
Diamide Formation
The final step couples the two amines with ethanedioyl chloride:
Reagents :
-
2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylamine (1.0 equiv)
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(4-Fluorophenyl)methylamine (1.0 equiv)
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Ethanedioyl chloride (1.1 equiv) in DCM with triethylamine (2.0 equiv).
Conditions :
Purification : Recrystallization from ethanol/water (3:1).
Optimization and Challenges
Catalytic Efficiency in Suzuki Coupling
The use of Pd(OAc) with SPhos ligand increases coupling efficiency (yield: 92%) but raises costs. Microwave-assisted synthesis reduces reaction time to 2 hours.
Sulfonation Side Reactions
Excess sulfonyl chloride leads to disulfonation; stoichiometric control and low temperatures minimize this.
Diamide Stability
The diamide is sensitive to hydrolysis; anhydrous conditions and inert atmospheres are critical.
Characterization Data
Comparative Analysis of Methods
Q & A
Basic: What are the critical steps and conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
Sulfonamide Formation : Reacting a sulfonyl chloride derivative (e.g., 4-fluorobenzenesulfonyl chloride) with a thiophene-containing amine intermediate. This step requires anhydrous conditions and solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
Amide Coupling : Introducing the ethanediamide backbone via coupling reagents such as EDC/HOBt or HATU. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .
Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
